3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(Cyclopropylmethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that features a cyclopropylmethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with 1-methyl-1H-pyrazole-5-carboxylic acid under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole ring, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-(Cyclopropylmethyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl derivatives: Compounds with similar cyclopropylmethyl groups attached to different heterocycles.
Pyrazole derivatives: Compounds with various substituents on the pyrazole ring.
Uniqueness
3-(Cyclopropylmethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of the cyclopropylmethyl group and the pyrazole ring, which imparts specific chemical and biological properties. This combination can result in enhanced stability, reactivity, or bioactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-(cyclopropylmethyl)-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-11-8(9(12)13)5-7(10-11)4-6-2-3-6/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
PQHQZDFXNSRARU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CC2CC2)C(=O)O |
Origin of Product |
United States |
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